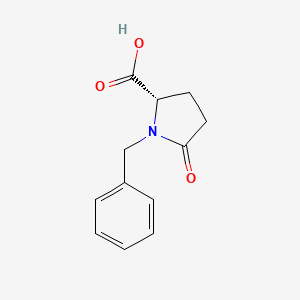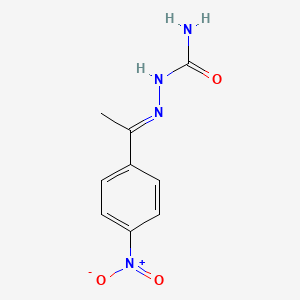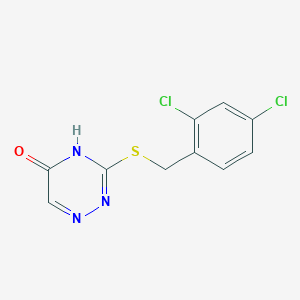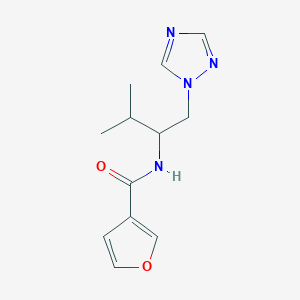![molecular formula C23H21FN2O2S B2621618 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689740-20-3](/img/no-structure.png)
1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of heterocycles containing thienopyrimidine system . Thienopyrimidines are of great importance due to their remarkable biological activity for use as potential drugs .
Synthesis Analysis
The synthesis of thienopyrimidines often involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones . The reactions of carbodiimides with phenols or ROH in the presence of the catalytic amount of K2CO3 or RONa gave 2-aryloxy- or 2-alkoxy-thienopyrimidinones .
Molecular Structure Analysis
Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines have been investigated . The effects of the nucleophiles on cyclization have been studied .
Applications De Recherche Scientifique
- FBEZF exhibits bactericidal properties, making it relevant for controlling bacterial diseases in crops. Researchers have studied its degradation kinetics in water, including hydrolysis and photolysis. The half-lives under different conditions were determined, and the degradation mechanism was proposed .
- FBEZF serves as a starting reagent in the synthesis of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .
- Related pyrazolo[3,4-d]pyrimidine compounds have shown cytotoxic activity against cancer cell lines .
- FBEZF, due to its steric hindrance and weak Lewis basic center, has been used as a solvent in lithium-ion batteries. It modifies ion–dipole interactions and enhances coulombic attraction .
Bactericide and Water Treatment
Synthetic Chemistry
Anticancer Research
Solvent Design for Lithium-Ion Batteries
Mécanisme D'action
While the specific mechanism of action for “1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not mentioned in the search results, thienopyrimidines have been reported to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 4-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "4-methylthiophen-2-amine", "4-fluorobenzyl chloride", "2-phenylethyl bromide", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane", "hexane" ], "Reaction": [ "Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system:", "Step 1: Condensation of 2,4-pentanedione and methyl acetoacetate in the presence of sodium hydroxide to form 5,6-dimethyl-3-oxohept-4-enoic acid.", "Step 2: Cyclization of 5,6-dimethyl-3-oxohept-4-enoic acid with 4-methylthiophen-2-amine in the presence of acetic acid to form 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Addition of 4-fluorobenzyl and 2-phenylethyl groups:", "Step 3: Alkylation of 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorobenzyl chloride in the presence of potassium carbonate and dichloromethane to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Alkylation of 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-phenylethyl bromide in the presence of potassium carbonate and dimethylformamide to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Purification of the final product by recrystallization from ethanol and hexane." ] } | |
Numéro CAS |
689740-20-3 |
Nom du produit |
1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H21FN2O2S |
Poids moléculaire |
408.49 |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |
Clé InChI |
ZHYAVJSCBDVZJX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)
![[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2621541.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)
![(3As,6aR)-1-phenylmethoxycarbonyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2621545.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2621546.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2621551.png)
![2,4-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2621553.png)


![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)

![3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2621558.png)